molecular formula C13H16N2O3 B603283 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid CAS No. 1676054-48-0

3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid

Cat. No.: B603283
CAS No.: 1676054-48-0
M. Wt: 248.28g/mol
InChI Key: VSSBZAZQBGIPRH-UHFFFAOYSA-N
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Description

3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid is a complex organic compound that features a benzoimidazole ring, a hydroxy group, and a propanoic acid moiety. This compound is of interest due to its potential biological and pharmacological activities, which are derived from the unique structural features of the benzoimidazole core.

Mechanism of Action

Target of Action

The primary target of this compound is Pin1 , a protein that plays a crucial role in the regulation of cell cycle progression and cell proliferation . Another potential target is tubulin , a globular protein that is the main constituent of microtubules in cells .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, it shows improved Pin1 inhibitory activity . In the case of tubulin, it effectively inhibits microtubule assembly formation .

Biochemical Pathways

The inhibition of Pin1 can lead to the disruption of several cellular processes, including cell cycle progression and cell proliferation . The inhibition of tubulin assembly affects the structure and function of the cytoskeleton, which can lead to cell cycle arrest and apoptosis .

Result of Action

The compound’s action results in the inhibition of cell proliferation, particularly in cancer cells. For example, it has shown anti-proliferative effects against prostate cancer cells . It also disrupts the normal functioning of the cell by affecting the structure of the cytoskeleton .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, storage conditions such as temperature and light exposure can affect the compound’s stability . The compound’s efficacy can also be influenced by the physiological environment within the body, including pH, presence of other molecules, and specific characteristics of the target cells.

Biochemical Analysis

Biochemical Properties

3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. It also binds to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s potential therapeutic effects and its role in cellular metabolism .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it affects the expression of genes involved in metabolic processes, thereby altering the cellular metabolic profile. These effects are critical for understanding how this compound can be used in therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are key to understanding the compound’s biochemical and therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and metabolic dysregulation. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit key enzymes in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic balance. These interactions are essential for understanding how the compound affects cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation. These transport mechanisms are important for understanding how the compound reaches its target sites and exerts its effects .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles by targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it influences energy production and metabolic processes. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3-(1H-benzo[d]imidazol-2-yl)propanoic acid: Lacks the hydroxy and isopropyl groups.

    3-hydroxy-3-(1H-benzo[d]imidazol-2-yl)propanoic acid: Lacks the isopropyl group.

    3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid: Lacks the hydroxy group.

Uniqueness

The presence of both the hydroxy and isopropyl groups in 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid provides unique structural features that can enhance its biological activity and specificity compared to similar compounds .

Properties

IUPAC Name

3-hydroxy-3-(1-propan-2-ylbenzimidazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-8(2)15-10-6-4-3-5-9(10)14-13(15)11(16)7-12(17)18/h3-6,8,11,16H,7H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSBZAZQBGIPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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